Cas no 2375247-57-5 (Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)-)
![Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- structure](https://ja.kuujia.com/scimg/cas/2375247-57-5x500.png)
Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- 化学的及び物理的性質
名前と識別子
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- Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)-
- rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol
- EN300-7444643
- 2375247-57-5
- (1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol
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- インチ: 1S/C8H15NO/c1-8(10)4-5-2-6(8)3-7(5)9/h5-7,10H,2-4,9H2,1H3/t5-,6-,7-,8+/m0/s1
- InChIKey: CIUCQECMXMHDRU-DKXJUACHSA-N
- SMILES: [C@]12([H])C[C@]([H])([C@@H](N)C1)C[C@@]2(C)O
計算された属性
- 精确分子量: 141.115364102g/mol
- 同位素质量: 141.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 159
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- XLogP3: 0.1
じっけんとくせい
- 密度みつど: 1.101±0.06 g/cm3(Predicted)
- Boiling Point: 225.2±33.0 °C(Predicted)
- 酸度系数(pKa): 15.18±0.40(Predicted)
Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7444643-5.0g |
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol |
2375247-57-5 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
Enamine | EN300-7444643-0.1g |
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol |
2375247-57-5 | 95.0% | 0.1g |
$930.0 | 2025-03-11 | |
Enamine | EN300-7444643-1.0g |
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol |
2375247-57-5 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
Enamine | EN300-7444643-0.5g |
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol |
2375247-57-5 | 95.0% | 0.5g |
$1014.0 | 2025-03-11 | |
Enamine | EN300-7444643-0.05g |
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol |
2375247-57-5 | 95.0% | 0.05g |
$888.0 | 2025-03-11 | |
Enamine | EN300-7444643-0.25g |
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol |
2375247-57-5 | 95.0% | 0.25g |
$972.0 | 2025-03-11 | |
Enamine | EN300-7444643-10.0g |
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol |
2375247-57-5 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 | |
Enamine | EN300-7444643-2.5g |
rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol |
2375247-57-5 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 |
Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- 関連文献
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)-に関する追加情報
Chemical Profile of Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- (CAS No: 2375247-57-5)
Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)-, identified by its CAS number 2375247-57-5, is a complex organic compound with a unique bicyclic structure that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amino alcohols, characterized by the presence of both an amino group and a hydroxyl group within its molecular framework. The specific stereochemistry defined by the configuration at the (1S,2R,4S,5S) positions adds an additional layer of complexity and interest, as stereochemical variations can profoundly influence the biological activity and pharmacokinetic properties of molecules.
The bicyclic core of Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- is derived from a fused three-membered ring system connected to a five-membered ring. This structural motif is not uncommon in natural products and pharmacologically active compounds due to its ability to mimic certain biological scaffolds and facilitate optimal interactions with biological targets. The presence of the amino group at the 5-position and the hydroxyl group at the 2-position introduces potential sites for hydrogen bonding and other forms of molecular recognition, which are critical for drug-receptor interactions.
In recent years, there has been growing interest in the development of chiral compounds for pharmaceutical applications, as enantiomers often exhibit distinct pharmacological profiles. The stereochemical purity of Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- makes it a valuable intermediate in the synthesis of enantiomerically pure drugs or chiral catalysts. The precise configuration at the (1S,2R,4S,5S) positions ensures that any derivatives synthesized from this compound will retain this specific stereochemical information, which can be crucial for achieving desired biological effects.
The compound’s utility extends beyond mere structural complexity; it also presents opportunities for exploration in synthetic chemistry. The bicyclic system provides a rigid framework that can be modified through various chemical reactions to introduce additional functional groups or alter existing ones. For instance, the hydroxyl group at the 2-position can undergo etherification or esterification reactions to enhance solubility or stability under different conditions. Similarly, the amino group at the 5-position can be incorporated into amide or urea linkages to improve binding affinity to biological targets.
Recent studies have highlighted the importance of amino alcohols in drug discovery due to their versatile biological activities. Compounds containing this motif have been reported to exhibit properties such as enzyme inhibition, receptor modulation, and anti-inflammatory effects. The specific arrangement of functional groups in Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- may contribute to its potential as a lead compound or intermediate in the development of novel therapeutic agents.
The synthesis of Bicyclo[2.2.1]heptan-2-ol, 5-amino-2-methyl-, (1S,2R,4S,5S)- involves multi-step organic transformations that require careful control over reaction conditions and stereochemistry. Advanced synthetic methodologies such as asymmetric hydrogenation or chiral auxiliaries may be employed to achieve the desired stereochemical outcome at each stereocenter. The challenge lies in maintaining high yields and enantiomeric purity throughout the synthetic sequence.
Given its structural complexity and potential biological relevance, Bicyclo[2.2.1]heptan-2-ol, (1S, (1)``)``(``)``)``(``)``(``)``( ``amino-) ``( ``methyl-) `` , *has become a subject of interest for researchers exploring new chemical entities for drug development . Further investigations into its pharmacological properties are warranted to uncover its therapeutic potential .
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